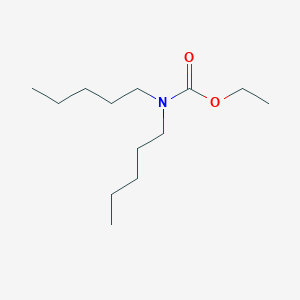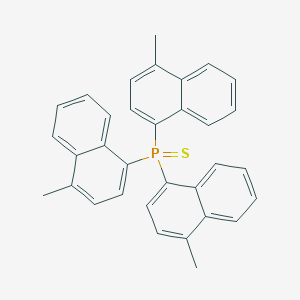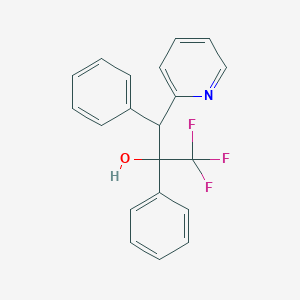
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C20H16F3NO. It is characterized by the presence of trifluoromethyl, diphenyl, and pyridinyl groups, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol typically involves the reaction of trifluoroacetophenone with pyridine and benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diphenyl and pyridinyl groups contribute to its binding affinity with target proteins or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Similar in structure but lacks the diphenyl groups.
1,1,1-Trifluoro-2-propanol: Contains a trifluoromethyl group but lacks the diphenyl and pyridinyl groups.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains additional fluorine atoms, making it more fluorinated.
Uniqueness
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol is unique due to the combination of trifluoromethyl, diphenyl, and pyridinyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C20H16F3NO |
|---|---|
分子量 |
343.3 g/mol |
IUPAC名 |
1,1,1-trifluoro-2,3-diphenyl-3-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)19(25,16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)17-13-7-8-14-24-17/h1-14,18,25H |
InChIキー |
PBXIJVVUMPMRIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=CC=C3)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)

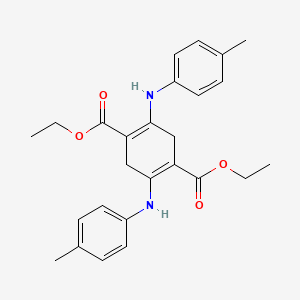

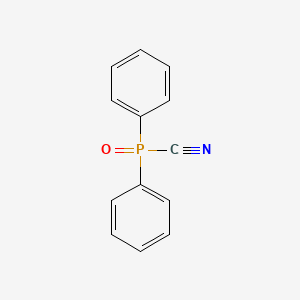
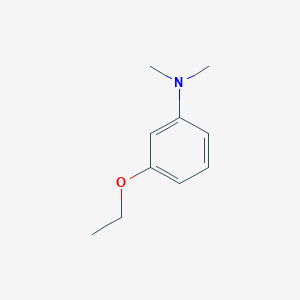
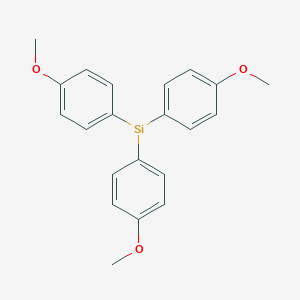
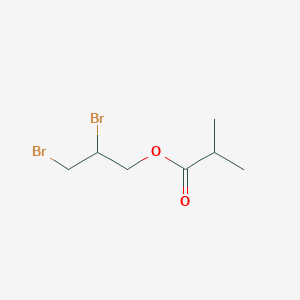

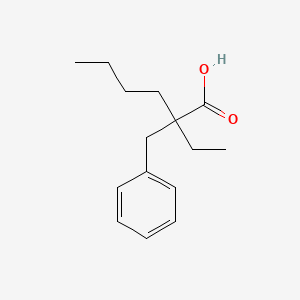

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
